molecular formula C20H20N2O2 B13777307 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)- CAS No. 6408-45-3

9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-

Katalognummer: B13777307
CAS-Nummer: 6408-45-3
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: KXKQOXULEPSPIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)- is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of an amino group and a cyclohexylamino group attached to the anthracenedione core, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)- typically involves the following steps:

    Nitration: Anthracene is nitrated to form 9,10-dinitroanthracene.

    Reduction: The dinitro compound is reduced to 9,10-diaminoanthracene.

    Cyclohexylation: One of the amino groups is then reacted with cyclohexylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product.

Analyse Chemischer Reaktionen

Types of Reactions

9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of N-substituted anthraquinone derivatives.

Wissenschaftliche Forschungsanwendungen

9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various dyes and pigments.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its anticancer properties and potential use in chemotherapy.

    Industry: Utilized in the production of high-performance materials and coatings.

Wirkmechanismus

The mechanism of action of 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)- involves its interaction with cellular components, leading to various biological effects:

    Molecular Targets: The compound targets DNA and enzymes involved in cellular replication.

    Pathways Involved: It interferes with the electron transport chain and induces oxidative stress, leading to cell death in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9,10-Anthracenedione, 1-amino-4-hydroxy-: Known for its use in dyes and pigments.

    9,10-Anthracenedione, 1-amino-: Utilized in the synthesis of various organic compounds.

    9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-: Investigated for its biological activities.

Eigenschaften

CAS-Nummer

6408-45-3

Molekularformel

C20H20N2O2

Molekulargewicht

320.4 g/mol

IUPAC-Name

1-amino-4-(cyclohexylamino)anthracene-9,10-dione

InChI

InChI=1S/C20H20N2O2/c21-15-10-11-16(22-12-6-2-1-3-7-12)18-17(15)19(23)13-8-4-5-9-14(13)20(18)24/h4-5,8-12,22H,1-3,6-7,21H2

InChI-Schlüssel

KXKQOXULEPSPIU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.